molecular formula C20H18FN3O2S3 B2594167 N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide CAS No. 941874-35-7

N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

Cat. No.: B2594167
CAS No.: 941874-35-7
M. Wt: 447.56
InChI Key: PYYBSLMVMHRBBM-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the fluorophenyl and methylthio groups. Common reagents used in these reactions include thionyl chloride, aniline derivatives, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

    Fluorophenyl compounds: Compounds with fluorophenyl groups but different core structures.

    Methylthio compounds: Compounds with methylthio groups but different overall structures.

Uniqueness

“N-(4-fluorophenyl)-2-((4-(2-((2-(methylthio)phenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2S3/c1-27-17-5-3-2-4-16(17)24-18(25)10-15-11-28-20(23-15)29-12-19(26)22-14-8-6-13(21)7-9-14/h2-9,11H,10,12H2,1H3,(H,22,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYBSLMVMHRBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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